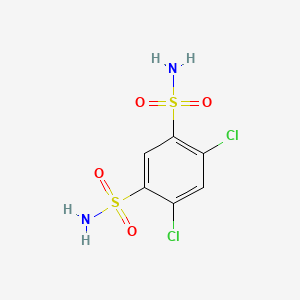![molecular formula C5H8N4O8 B14714842 2,2'-[Methylenebis(nitroazanediyl)]diacetic acid CAS No. 7034-41-5](/img/structure/B14714842.png)
2,2'-[Methylenebis(nitroazanediyl)]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid is a chemical compound with the molecular formula C6H10N4O6. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two nitro groups and a methylene bridge connecting two acetic acid moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid typically involves the reaction of nitroethane with formaldehyde and glycine under controlled conditions. The reaction is carried out in an aqueous medium with a pH of around 7-8, and the temperature is maintained at approximately 50-60°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid involves a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The acetic acid moieties can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alcohols and amines, and the reactions are typically carried out in the presence of a catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound useful in antimicrobial and anticancer applications. Additionally, the compound can interact with enzymes and proteins, modulating their activities and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,2’-[Methylenebis(nitroazanediyl)]diacetic acid can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four acetic acid moieties.
Nitrilotriacetic acid (NTA): A chelating agent with three acetic acid moieties.
Iminodiacetic acid (IDA): A chelating agent with two acetic acid moieties.
Uniqueness
The uniqueness of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid lies in its dual nitro groups and methylene bridge, which confer distinct chemical reactivity and biological activity compared to other chelating agents. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
7034-41-5 |
|---|---|
Formule moléculaire |
C5H8N4O8 |
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
2-[[carboxymethyl(nitro)amino]methyl-nitroamino]acetic acid |
InChI |
InChI=1S/C5H8N4O8/c10-4(11)1-6(8(14)15)3-7(9(16)17)2-5(12)13/h1-3H2,(H,10,11)(H,12,13) |
Clé InChI |
YYIGRCZONYLUSE-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)N(CN(CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


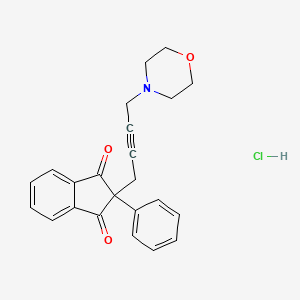
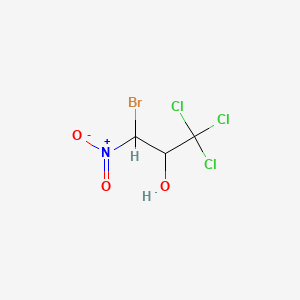
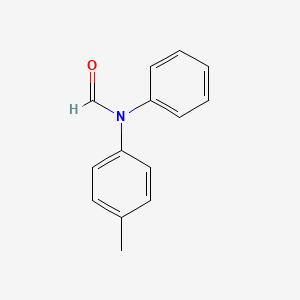

![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
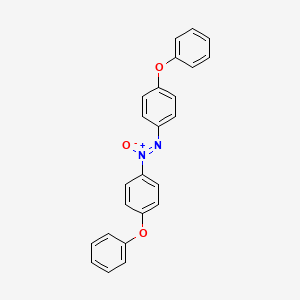
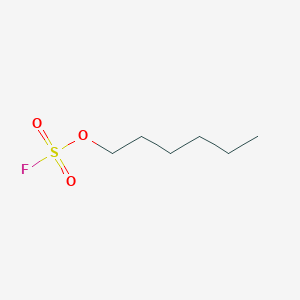



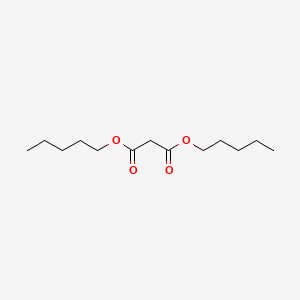
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)

